2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide
Description
Properties
CAS No. |
1226442-88-1 |
|---|---|
Molecular Formula |
C22H14ClFN4O3S |
Molecular Weight |
468.89 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c23-16-4-2-1-3-15(16)20-25-18(31-26-20)12-27-17-9-10-32-19(17)21(29)28(22(27)30)11-13-5-7-14(24)8-6-13/h1-10H,11-12H2 |
InChI Key |
FSIFPOFLCGRRIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-[(methylsulfonyl)amino]phenol: This intermediate is synthesized by reacting 3-aminophenol with methylsulfonyl chloride under basic conditions.
Formation of 3-[(methylsulfonyl)amino]phenoxyacetic acid: The intermediate is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Coupling with Nicotinamide: The final step involves coupling the phenoxyacetic acid derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group allows for nucleophilic substitution reactions, where nucleophiles replace the methylsulfonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivative
- Compound: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C₂₂H₁₄ClFN₄O₃S
- Molecular Weight : 468.89 g/mol
- Key Features: Thienopyrimidine-dione core (rigid heterocyclic system). Oxadiazole and fluorobenzyl substituents. Chlorophenyl group enhancing hydrophobic interactions.
- Comparison: The thienopyrimidine-dione core may confer stronger π-π stacking interactions compared to the nicotinamide scaffold in the target compound. The oxadiazole group could enhance metabolic stability but may reduce solubility. The target compound’s pentyl chain and methylsulfonyl group likely improve lipophilicity and membrane permeability relative to this derivative .
Chalcone-Derived Acetamides
- Examples: 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide 2-(2-(3-(3-Hydroxyphenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Molecular Formula: ~C₂₃H₂₀ClNO₃ (varies by substituent)
- Molecular Weight : ~405–450 g/mol
- Key Features :
- Diphenylacetamide backbone.
- Chalcone-derived acryloyl groups (α,β-unsaturated ketone).
- Substituents like chloro, bromo, or hydroxy groups modulating electronic effects.
- Comparison: The α,β-unsaturated ketone in chalcone derivatives may confer redox or anti-inflammatory activity, absent in the target compound. The target compound’s methylsulfonylamino group could enhance hydrogen-bonding capacity compared to the simpler acetamide derivatives .
Stereochemically Complex Amides
- Example: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Molecular Formula : C₃₅H₄₄N₄O₅
- Molecular Weight : 624.76 g/mol
- Key Features: Peptide-like chains with stereochemical complexity. Hydroxy and dimethylphenoxy groups.
- Comparison :
Data Table: Comparative Overview
| Compound Class | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Pharmacological Implications |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁N₃O₄S* | ~375.44* | Nicotinamide, methylsulfonyl, pentyl chain | Kinase inhibition, metabolic stability |
| Thienopyrimidine-dione derivative | C₂₂H₁₄ClFN₄O₃S | 468.89 | Thienopyrimidine-dione, oxadiazole | Kinase or protease inhibition |
| Chalcone-derived acetamide | C₂₃H₂₀ClNO₃ | ~405.87 | Diphenylacetamide, α,β-unsaturated ketone | Anti-inflammatory, redox modulation |
| Stereochemically complex amide | C₃₅H₄₄N₄O₅ | 624.76 | Peptide-like chains, hydroxy groups | Protease inhibition, targeted delivery |
*Note: Molecular formula and weight for the target compound are estimated based on structural similarity.
Research Findings and Hypotheses
- Metabolic Stability : The methylsulfonyl group in the target compound may reduce oxidative metabolism compared to chalcone derivatives with α,β-unsaturated ketones .
- Lipophilicity: The pentyl chain likely enhances membrane permeability relative to the polar thienopyrimidine-dione derivative .
- Synthetic Feasibility : The target compound’s less complex structure suggests easier synthesis compared to stereochemically intricate amides .
Notes
- Contradictions: lists the target compound as an alternative name for CAS 1226442-88-1, which primarily refers to a thienopyrimidine-dione derivative. This may indicate a misclassification or a shared synthetic intermediate .
- Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further experimental studies (e.g., enzyme assays, solubility tests) are necessary for conclusive comparisons.
Biological Activity
2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide (CAS No. 1226442-88-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, mechanisms of action, and various biological effects based on available research findings.
The synthesis of this compound typically involves several key steps:
- Preparation of 3-[(methylsulfonyl)amino]phenol : This intermediate is synthesized by reacting 3-aminophenol with methylsulfonyl chloride under basic conditions.
- Formation of 3-[(methylsulfonyl)amino]phenoxyacetic acid : The intermediate is reacted with chloroacetic acid in the presence of a base.
- Coupling with Nicotinamide : The final step involves coupling the phenoxyacetic acid derivative with nicotinamide using coupling reagents like EDCI.
These synthetic routes not only yield the target compound but also allow for the exploration of its derivatives, which may exhibit enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound is known to inhibit certain enzymes by binding to their active sites, leading to:
- Reduced inflammation : By inhibiting pro-inflammatory enzymes.
- Antimicrobial effects : Through interference with microbial enzyme functions.
This inhibition can significantly alter cellular pathways, resulting in various therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory properties : The compound has been shown to reduce markers of inflammation in vitro and in vivo models.
- Antimicrobial activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme inhibition : Specific studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammatory processes.
Summary Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Decreased cytokine production | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme inhibition | Inhibition of COX and other inflammatory enzymes |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Anti-inflammatory Study :
- A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema, indicating its efficacy as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
-
Enzyme Inhibition Analysis :
- A detailed kinetic study revealed that the compound acts as a competitive inhibitor for COX enzymes, providing insights into its mechanism of action and potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
